Cas no 1704063-85-3 (4-Fluoro-2-(morpholinomethyl)phenylboronic acid)

4-Fluoro-2-(morpholinomethyl)phenylboronic acid is a boronic acid derivative featuring a morpholinomethyl substituent at the ortho position relative to the boronic acid group. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of complex biaryl structures. The fluorine substituent enhances its electronic properties, making it useful in medicinal chemistry and materials science. The morpholine moiety contributes to improved solubility and further functionalization potential. Its well-defined structure and compatibility with diverse reaction conditions make it a reliable intermediate for pharmaceutical and agrochemical applications. Proper handling under inert conditions is recommended to preserve its reactivity.
4-Fluoro-2-(morpholinomethyl)phenylboronic acid structure
1704063-85-3 structure
Product Name:4-Fluoro-2-(morpholinomethyl)phenylboronic acid
CAS No:1704063-85-3
MF:C11H15BFNO3
MW:239.05110669136
MDL:MFCD28400165
CID:4672742
Update Time:2025-10-30

4-Fluoro-2-(morpholinomethyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-2-(morpholinomethyl)phenylboronic acid
    • AM87718
    • 4-Fluoro-2-(morpholinomethyl)phenylboronic acid
    • MDL: MFCD28400165
    • Inchi: 1S/C11H15BFNO3/c13-10-1-2-11(12(15)16)9(7-10)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2
    • InChI Key: HPYVXAYATXZDHL-UHFFFAOYSA-N
    • SMILES: FC1C=CC(B(O)O)=C(C=1)CN1CCOCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Topological Polar Surface Area: 52.9

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4-Fluoro-2-(morpholinomethyl)phenylboronic acid Related Literature

Additional information on 4-Fluoro-2-(morpholinomethyl)phenylboronic acid

Introduction to 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (CAS No. 1704063-85-3)

4-Fluoro-2-(morpholinomethyl)phenylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by the CAS number 1704063-85-3, features a fluorine substituent at the para position of a phenyl ring, which is further modified with a morpholino methyl group at the ortho position. The boronic acid functionality at the remaining ortho position makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules, particularly in drug development.

The presence of the fluorine atom in the molecular structure of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid imparts distinct electronic and steric effects that can influence the reactivity and selectivity of the compound. Fluorine is known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of pharmaceutical compounds. In this context, the fluoro-substituted phenylboronic acid derivative serves as a promising building block for designing novel therapeutic agents with enhanced biological activity and improved pharmacological properties.

The morpholino methyl group in the compound contributes to its solubility and stability, making it a suitable candidate for various synthetic applications. Morpholine derivatives are commonly found in pharmaceuticals due to their favorable physicochemical properties, including enhanced solubility in both polar and non-polar solvents. This characteristic is particularly advantageous when employing the compound in multi-step synthetic routes that require compatibility with diverse reaction conditions.

Boronic acids, such as 4-Fluoro-2-(morpholinomethyl)phenylboronic acid, are integral to modern synthetic organic chemistry, especially in cross-coupling reactions that form carbon-carbon bonds under mild conditions. The boronic acid moiety can undergo palladium-catalyzed reactions with aryl halides or alkynes to generate biaryl or vinylic compounds, respectively. These transformations are pivotal in constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs). The Suzuki-Miyaura cross-coupling reaction, in particular, has been extensively utilized in medicinal chemistry due to its high efficiency and broad substrate scope.

Recent advancements in synthetic methodologies have highlighted the utility of fluorinated boronic acids like 4-Fluoro-2-(morpholinomethyl)phenylboronic acid in asymmetric synthesis. The incorporation of fluorine can induce stereoelectronic effects that influence the outcome of catalytic reactions, enabling the preparation of enantiomerically pure compounds. Such achievements are critical for developing chiral drugs with improved therapeutic efficacy and reduced side effects.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug discovery. Fluorine atoms can enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 enzymes. Additionally, fluorine substitution can improve binding interactions with biological targets, leading to increased drug potency. The combination of a fluoro-substituent, a morpholino methyl group, and a boronic acid functional group makes 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (CAS No. 1704063-85-3) a versatile tool for medicinal chemists seeking to develop next-generation therapeutics.

In academic research, this compound has been explored as a precursor for synthesizing novel bioactive molecules. For instance, studies have demonstrated its application in generating fluorinated aryl ethers through cross-coupling reactions, which are prevalent motifs in many approved drugs. The morpholino moiety further enhances the structural diversity of potential drug candidates derived from this scaffold.

The synthesis of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps include halogenation followed by morpholino group introduction, and finally boronation to introduce the boronic acid functionality. Modern synthetic techniques often employ transition-metal catalysis to achieve these transformations efficiently and selectively.

The role of computational chemistry in optimizing synthetic routes for compounds like 4-Fluoro-2-(morpholinomethyl)phenylboronic acid cannot be overstated. Molecular modeling studies help predict reaction outcomes and identify optimal conditions for achieving high yields and purity. Such computational approaches are increasingly integrated into drug discovery pipelines to accelerate the development of novel compounds.

Future research directions may focus on exploring new applications of this compound beyond traditional cross-coupling reactions. For example, its potential use as a ligand or catalyst component in asymmetric transformations could open up novel synthetic pathways for complex molecular architectures. Additionally, investigating its behavior under different reaction conditions may reveal unexpected reactivity patterns that could be exploited for innovative synthetic strategies.

In conclusion, 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (CAS No. 1704063-85-3) represents a significant advancement in organoboron chemistry with broad implications for pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for constructing biologically active molecules with enhanced pharmacological properties. As synthetic methodologies continue to evolve, this compound is expected to play an increasingly pivotal role in the discovery and synthesis of next-generation therapeutic agents.

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